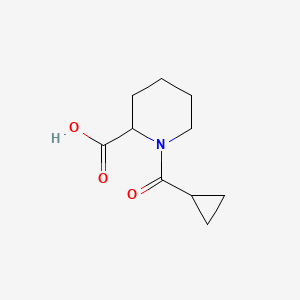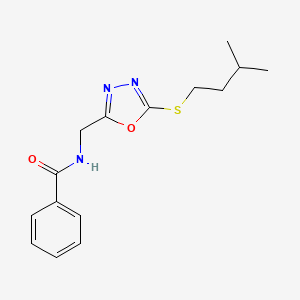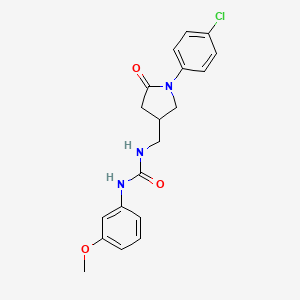
1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid” is a derivative of pipecolic acid, also known as piperidine-2-carboxylic acid . Pipecolic acid is an organic compound and a carboxylic acid derivative of piperidine . It is an amino acid, although not one encoded genetically . Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common .
Synthesis Analysis
The synthesis of pipecolic acid, a related compound, starts from lysine . An enzymatic system for the synthesis of L-pipecolic acid from L-lysine by commercial L-lysine α-oxidase from Trichoderma viride and an extract of recombinant Escherichia coli cells coexpressing Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis has been described .Molecular Structure Analysis
The molecular formula of “1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid” is C10H15NO3. The molecular weight is 197.23 g/mol. The related compound, pipecolic acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.15704 .Chemical Reactions Analysis
The Knoevenagel condensation mechanism, which involves the formation of an enol intermediate that reacts with an aldehyde, could potentially be relevant to the chemical reactions of "1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid" .Aplicaciones Científicas De Investigación
Ethylene Precursor Conversion in Plants
1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid and its derivatives play significant roles in plant biology, particularly in the conversion processes related to ethylene, a crucial plant hormone. Research has shown that labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, when administered to light-grown wheat leaves, primarily converts into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This conversion highlights the natural metabolic pathways plants use in ethylene biosynthesis, with the detection of such conjugates in wilted wheat leaves confirming their role in plant physiological processes (Hoffman et al., 1982).
Synthetic Applications in Chemistry
The compound and related cyclopropane derivatives have been utilized in synthetic chemistry for the creation of complex molecules. Cyclopropanone equivalents, such as 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, have been employed in reactions with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines. This demonstrates the compound's utility in synthesizing heterocyclic structures, which are valuable in developing pharmaceuticals and other biologically active compounds (Wasserman et al., 1989).
Pharmaceutical Building Blocks
Derivatives of 1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid have been explored as building blocks in pharmaceutical development. For instance, conformationally rigid analogues of pharmaceutical compounds have been synthesized, showing the compound's potential in creating structurally complex and pharmacologically relevant entities. This approach is pivotal in drug discovery, enabling the exploration of novel therapeutic agents with optimized biological activity and pharmacokinetic profiles (Vilsmaier et al., 1996).
Enzymatic and Metabolic Studies
1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid's derivatives have also found use in enzymatic and metabolic studies, providing insights into the biological mechanisms and pathways in which cyclopropane and its derivatives are involved. The synthesis and labeling of neuroleptic butyrophenones with carbon-14 at the carbonyl position, for example, facilitate metabolic studies, helping to understand the metabolic fate of these compounds in biological systems (Nakatsuka et al., 1979).
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-4-5-7)11-6-2-1-3-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNLOHPZEAYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)


![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)


![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)
![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)